5,10-Dihydroindolo[3,2-b]indole
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Overview
Description
5,10-Dihydroindolo[3,2-b]indole is a heterocyclic compound that belongs to the indole family It is characterized by a fused ring structure consisting of two indole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydroindolo[3,2-b]indole typically involves a two-step strategy. One efficient method includes a site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed carbon-nitrogen coupling with amines . This method is known for its high efficiency and the strong fluorescence of the resulting products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cross-coupling and cyclization reactions suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5,10-Dihydroindolo[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5,10-Dihydroindolo[3,2-b]indole involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to participate in electron transfer processes, which can influence cellular redox states and signaling pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole unit.
Carbazole: Contains a fused tricyclic structure with nitrogen atoms.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness
5,10-Dihydroindolo[3,2-b]indole stands out due to its fused double indole structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
5,10-dihydroindolo[3,2-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZZMRNRUUICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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